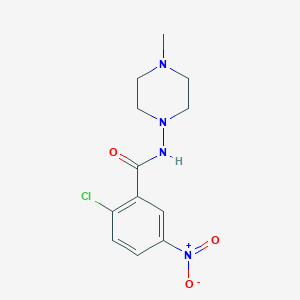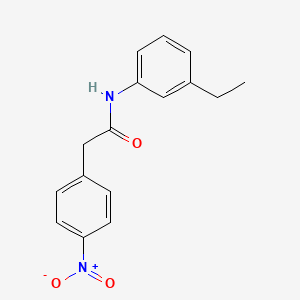![molecular formula C15H14FNO4S B5743315 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B5743315.png)
3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid is a chemical compound with the molecular formula C15H14FNO4S. It is known for its unique structural features, which include a fluorophenyl group, a sulfamoyl group, and a dimethylbenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-fluoroaniline followed by coupling with 4,5-dimethylbenzoic acid under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
- 3-[(2-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid
- 3-[(2-Fluorophenyl)sulfamoyl]-5-methylbenzoic acid
- 3-[(2-Fluorophenyl)sulfamoyl]-benzoic acid
Uniqueness: 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid is unique due to the presence of both the fluorophenyl and dimethylbenzoic acid groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-9-7-11(15(18)19)8-14(10(9)2)22(20,21)17-13-6-4-3-5-12(13)16/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQNPTOJOWLCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5743274.png)
![ethyl 1,2-dimethyl-5-{[(methylamino)carbonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B5743279.png)

![1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B5743296.png)
![5-{[(4-fluorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5743302.png)

![N-[(E)-benzylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5743321.png)
![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)
![1,1'-[1,4-piperazinediylbis(methylene)]di(2-pyrrolidinone)](/img/structure/B5743329.png)

![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate](/img/structure/B5743349.png)
